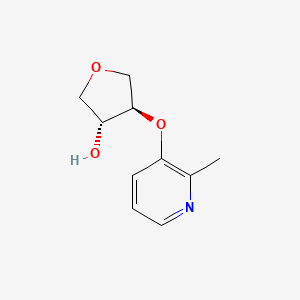
6-Amino-2-hydroxyhexanoic acid
概要
説明
6-Amino-2-hydroxyhexanoic acid , also known as 6-hydroxynorleucine , is an organic compound with the chemical formula C₆H₁₃NO₃. It belongs to the class of amino acids and is structurally related to leucine. The compound contains an amino group (NH₂) and a hydroxyl group (OH) attached to a six-carbon aliphatic chain. Its systematic IUPAC name is 6-hydroxynorleucine .
Synthesis Analysis
The synthesis of 6-Amino-2-hydroxyhexanoic acid involves several methods, including chemical transformations and enzymatic processes. One common approach is the enzymatic hydrolysis of proteins , where specific proteases break down proteins into their constituent amino acids. In this case, 6-Amino-2-hydroxyhexanoic acid can be obtained from proteins containing norleucine residues .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-hydroxyhexanoic acid consists of a six-carbon aliphatic chain with an amino group (NH₂) at one end and a hydroxyl group (OH) at the other. The compound’s backbone resembles that of leucine, but with an additional hydroxyl group. The presence of both amino and hydroxyl groups makes it a versatile building block for various biochemical processes .
Chemical Reactions Analysis
- Chiral Center : Due to its chiral center (the carbon atom adjacent to the amino group), it can exist in both L and D forms, affecting its biological activity .
Physical And Chemical Properties Analysis
科学的研究の応用
Role in Chemical Synthesis and Industrial Applications
6-Amino-2-hydroxyhexanoic acid, known for its hydrophobic and flexible structure, plays a crucial role in chemical synthesis, particularly in the creation of modified peptides. It's also significantly employed in the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a useful linker in various biologically active structures, highlighting its versatility beyond clinical uses (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Involvement in Biocompatible Polyester Synthesis
6-Amino-2-hydroxyhexanoic acid is integral in synthesizing new biocompatible polyesters derived from α-amino acids. These polyesters are synthesized by combining it with various acids like lactic and glycolic acid. The resulting polymers exhibit non-toxicity to certain cell lines and show potential as materials for medical applications, owing to their biocompatible and biodegradable nature (Cohen-Arazi, Domb, & Katzhendler, 2010).
Application in Corrosion Inhibition
This compound is used to synthesize Schiff's bases which serve as corrosion inhibitors for mild steel. These inhibitors, derived from lysine and different aldehydes, show promising results in protecting steel from corrosion, demonstrating its utility in industrial maintenance and longevity (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Contribution to Biotechnological Processes
In biotechnology, 6-Amino-2-hydroxyhexanoic acid is pivotal in creating a one-pot synthesis process for its production from cyclohexane. This bioprocess offers an environmentally friendly and efficient approach, significantly impacting sustainable production methods in the chemical industry (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).
Role in Synthesis Enhancement
Its role extends to enhancing synthetic processes, such as the sulfuric acid hydrolysis of caprolactam for producing 6-Amino-2-hydroxyhexanoic acid. This research provides insights into optimizing production processes for industrial-scale synthesis (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).
Impact on Nanotechnology
The acid is utilized in the synthesis of water-soluble and surface-functionalized nanocrystals. These nanocrystals, particularly useful in bioimaging, showcase the compound's importance in advancing nanotechnology and biomedical imaging applications (Zeng, Zhang, & Barron, 2005)
作用機序
将来の方向性
Research on 6-Amino-2-hydroxyhexanoic acid continues to explore its potential applications in drug development, protein engineering, and biotechnology. Investigating its role in specific metabolic pathways and its interactions with enzymes and receptors could lead to novel therapeutic interventions .
特性
IUPAC Name |
6-amino-2-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDTFLISAWJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-hydroxyhexanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

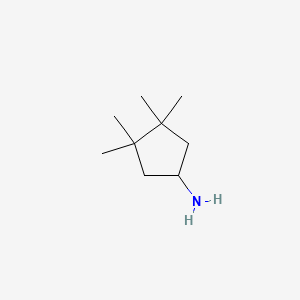
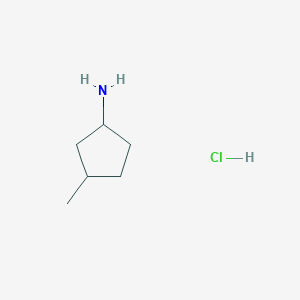
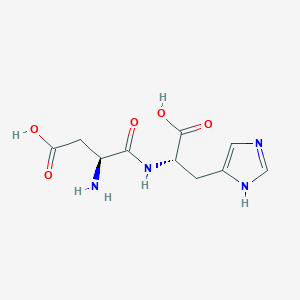
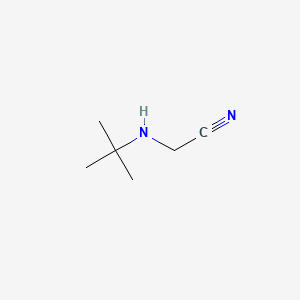
![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)
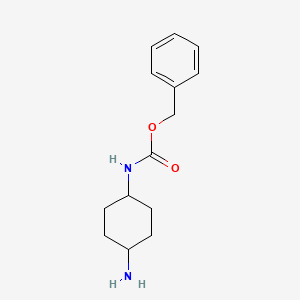
![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)

![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
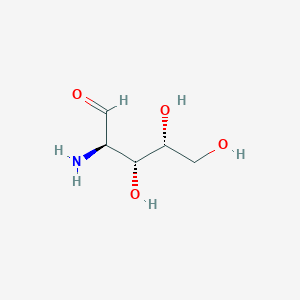
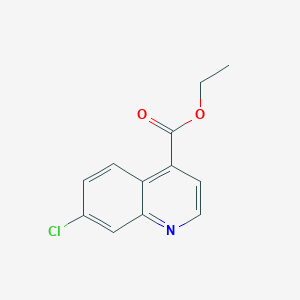
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
